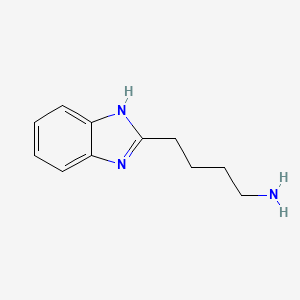

1H-Benzimidazole-2-butanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIQENBZTGDRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389804 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-64-1 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1H-Benzimidazole-2-butanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the putative mechanism of action of 1H-Benzimidazole-2-butanamine, a heterocyclic amine belonging to the versatile benzimidazole class of compounds. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally analogous compounds, particularly the well-characterized vasodilator Bamethan, to construct a scientifically grounded hypothesis of its molecular interactions and downstream signaling pathways.

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including antihistaminic, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] The specific biological activity of a benzimidazole derivative is largely dictated by the nature and position of its substituents.[1] The presence of a butanamine side chain at the 2-position of the 1H-benzimidazole core in the topic compound, this compound, strongly suggests a potential interaction with aminergic receptors, a hypothesis supported by the known pharmacology of its close structural analog, Bamethan.

Postulated Mechanism of Action: Beta-Adrenergic Receptor Agonism

Based on the well-documented vasodilatory properties of Bamethan, which possesses a similar 2-aminoalkyl benzimidazole structure, it is proposed that This compound acts as a beta-adrenergic receptor agonist .[1] This interaction is likely the primary driver of its pharmacological effects.

Molecular Target: The Beta-Adrenergic Receptor

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine.[3] There are three main subtypes of β-ARs:

-

β1-Adrenergic Receptors: Predominantly found in the heart, where their stimulation leads to increased heart rate and contractility.[4][5]

-

β2-Adrenergic Receptors: Located in various tissues, including the smooth muscle of blood vessels, the bronchioles of the lungs, and the liver.[6] Activation of β2-ARs in vascular smooth muscle leads to vasodilation.[7]

-

β3-Adrenergic Receptors: Primarily located in adipose tissue and involved in the regulation of lipolysis and thermogenesis.

Given the vasodilatory profile of the analogous compound Bamethan, it is highly probable that This compound exhibits selectivity for the β2-adrenergic receptor subtype .

Downstream Signaling Cascade

The activation of β2-adrenergic receptors by an agonist like this compound initiates a well-defined intracellular signaling cascade:

-

G Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs).[3]

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins within the vascular smooth muscle cell. This includes the phosphorylation of myosin light chain kinase (MLCK), which reduces its affinity for the calcium-calmodulin complex, and the phosphorylation of ion channels that leads to a decrease in intracellular calcium concentration.

-

Vascular Smooth Muscle Relaxation: The net effect of these phosphorylation events is the relaxation of the vascular smooth muscle, resulting in vasodilation and increased blood flow.

Diagram of the Postulated Signaling Pathway

Caption: Postulated signaling pathway of this compound.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of adrenergic agonists is highly dependent on their chemical structure. For phenylethanolamine derivatives, which are the archetypal adrenergic agonists, key structural features determine their receptor affinity and selectivity.[8] While this compound is not a classical phenylethanolamine, some SAR principles can be extrapolated:

-

The Amino Group: A secondary amine is generally essential for potent β-agonist activity.[8] The butanamine side chain of this compound contains a primary amine, which may influence its potency and selectivity profile compared to secondary amine-containing analogs.

-

The Alkyl Chain: The length and branching of the alkyl substituent on the nitrogen atom can significantly impact receptor selectivity. Increasing the bulk of the N-substituent tends to decrease α-adrenergic activity and increase β-adrenergic activity.[9] The butyl group in this compound is a straight chain, and its specific influence on the β1 vs. β2 selectivity warrants further investigation.

-

The Aromatic System: The benzimidazole ring system serves as a bioisostere of the catechol moiety found in endogenous catecholamines. This substitution can confer desirable properties such as improved metabolic stability.

Experimental Validation Protocols

To experimentally validate the proposed mechanism of action of this compound, a series of in vitro and ex vivo assays are required.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).[4]

-

Radioligand: Use a non-selective β-adrenergic antagonist radioligand with high affinity, such as [3H]dihydroalprenolol ([3H]DHA).[3][10]

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[11]

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Expected Outcome: A lower Ki value for the β2-adrenergic receptor compared to the β1-adrenergic receptor would confirm the selectivity of this compound.

| Parameter | Description |

| Radioligand | [3H]dihydroalprenolol ([3H]DHA) |

| Receptor Source | Membranes from CHO-K1 cells expressing human β1- or β2-ARs |

| Non-specific Binding | Determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol) |

| Incubation Time & Temp | 20 minutes at 37°C |

| Data Analysis | Non-linear regression to determine IC50, followed by Cheng-Prusoff equation for Ki |

Functional Assays: cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via β1- and β2-adrenergic receptors.

Methodology:

-

Cell Culture: Use whole cells expressing either β1- or β2-adrenergic receptors.

-

Stimulation: Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression analysis.

Expected Outcome: A lower EC50 and a significant Emax at the β2-adrenergic receptor would confirm its agonist activity and selectivity.

Ex Vivo Vascular Relaxation Assay

This assay directly measures the physiological effect of the compound on blood vessel tone.

Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.

Methodology:

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Pre-contraction: Contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or prostaglandin F2α).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the organ bath.

-

Measurement of Relaxation: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the agonist concentration to determine the EC50 and Emax.

Expected Outcome: A concentration-dependent relaxation of the pre-contracted arterial rings will confirm the vasodilatory effect of this compound.

Diagram of the Experimental Workflow

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely exerts its pharmacological effects through agonism at β2-adrenergic receptors, leading to vasodilation via the canonical Gs-adenylyl cyclase-cAMP signaling pathway. This hypothesis is built upon the known activity of its close structural analog, Bamethan.

To definitively elucidate the mechanism of action, further research is warranted. Specifically, head-to-head comparative studies of this compound and Bamethan in the described experimental models would be highly informative. Furthermore, investigating the binding profile of this compound against a broader panel of aminergic receptors would provide a more complete understanding of its selectivity and potential off-target effects. Such studies will be crucial for the future development and therapeutic application of this and related benzimidazole derivatives.

References

-

International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]

- Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1981). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Archives internationales de pharmacodynamie et de therapie, 249(1), 45-63.

-

National Center for Biotechnology Information. (n.d.). Beta 1 Receptors. In StatPearls. Retrieved from [Link]

- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.

- Yamamura, S., Saito, S., Iwasawa, Y., Ohashi, M., & Kiyomoto, A. (1976). Studies on the structure activity relationship of adrenergic beta-mimetic benzylamine derivatives. II. 1-Alkylamino-2-phenyl-1,2,3,4-tetrahydronaphthalenes. Chemical & pharmaceutical bulletin, 24(12), 3222–3225.

-

Pharmacology Corner. (n.d.). Beta adrenergic receptors. Retrieved from [Link]

- Okeke, E., & Giembycz, M. A. (2021). β2-adrenoceptor ligand efficacy is tuned by a two-stage interaction with the Gαs C terminus.

- Alexander, R. W., Davis, J. N., & Lefkowitz, R. J. (1975). Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors.

-

Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

-

DSpace. (n.d.). CHARACTERIZATION OF (-)-[3H]DIHYDROALPRENOLOL BINDING TO INTACT AND 1. Introduction. Retrieved from [Link]

- Hart, E. C., Charkoudian, N., Wallin, B. G., Curry, T. B., Joyner, M. J., & Casey, D. P. (2017). Preserved β-adrenergic mediated vasodilation in skeletal muscle of young obese adults despite shifts in cyclooxygenase and nitric oxide synthase. Journal of applied physiology (Bethesda, Md. : 1985), 122(6), 1432–1440.

- Bhalla, P., Zocher, M., Williams, D. J., & Lefkowitz, R. J. (1989). Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells. The Journal of pharmacology and experimental therapeutics, 251(3), 1184–1190.

-

REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). Retrieved from [Link]

- Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.

- Frielle, T., Kobilka, B. K., Lefkowitz, R. J., & Caron, M. G. (1988). Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors.

-

ResearchGate. (2023). A review of Benzimidazole derivatives' potential activities. Retrieved from [Link]

- Pires, M., & Valente, M. J. (2024). Spironolactone Induces Vasodilation by Endothelium-Dependent Mechanisms Involving NO and by Endothelium-Independent Mechanisms Blocking Ca2+ Channels. International journal of molecular sciences, 25(5), 2855.

- Hart, E. C., Charkoudian, N., Wallin, B. G., Curry, T. B., Joyner, M. J., & Casey, D. P. (2017). Preserved β-adrenergic-mediated vasodilation in skeletal muscle of young adults with obesity despite shifts in cyclooxygenase and nitric oxide synthase. Journal of applied physiology (Bethesda, Md. : 1985), 122(6), 1432–1440.

-

ResearchGate. (2021). The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

- Plazinska, A., & Jozwiak, K. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association-dissociation characteristics. Journal of computer-aided molecular design, 29(1), 1–13.

-

National Center for Biotechnology Information. (n.d.). α- and β-Adrenergic Receptors. In Basic Neurochemistry. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective interaction of beta 2- and alpha 2-adrenergic receptors with stimulatory and inhibitory guanine nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Adrenergic-mediated vasodilation in young men and women: cyclooxygenase restrains nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

The Benzimidazole Scaffold: From Serendipitous Synthesis to Therapeutic Staple

An In-depth Guide to the Discovery, History, and Enduring Legacy of Benzimidazole Compounds in Modern Medicine

Foreword

The story of the benzimidazole nucleus is a compelling narrative of chemical curiosity evolving into a cornerstone of modern pharmacology. This bicyclic aromatic heterocycle, a fusion of benzene and imidazole, is deceptively simple in its structure yet remarkably versatile in its biological interactions. Its journey from a 19th-century laboratory curiosity to the core of blockbuster drugs treating ailments from parasitic infections to acid reflux is a testament to the intricate dance between organic synthesis, medicinal chemistry, and clinical insight. This guide provides a technical and historical exploration of the benzimidazole scaffold, intended for researchers, scientists, and drug development professionals. We will traverse its initial synthesis, the pivotal discoveries that unveiled its biological potential, and the rational design strategies that have solidified its place as a "privileged scaffold" in the pantheon of therapeutic agents.

The Genesis: Initial Syntheses of the Benzimidazole Core

The history of benzimidazole begins not with a biological hypothesis, but with the foundational explorations of organic chemistry in the latter half of the 19th century. The first documented synthesis of a benzimidazole derivative was achieved by Hobrecker in 1872.[1][2][3] His method involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by an intramolecular cyclization via dehydration to form 2,5-dimethylbenzimidazole.[1][4]

Caption: Hobrecker's pioneering synthesis workflow (1872).

This initial breakthrough was soon followed by a more general and enduring method developed by Albert Ladenburg and independently by M. A. Phillips. This reaction, now known as the Phillips-Ladenburg synthesis , involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative, such as an ester, anhydride, or nitrile) under acidic conditions, typically with heating.[1][5] The elegance of this method lies in its directness and versatility, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring by simply changing the carboxylic acid reactant.[1] This method became the classical and most typical approach for producing a vast array of benzimidazole derivatives for decades.[1][2]

Experimental Protocol: The Phillips-Ladenburg Synthesis

This protocol describes a representative Phillips-Ladenburg condensation to synthesize 2-substituted benzimidazoles. The causality behind the choice of reagents is clear: the strong acid (e.g., HCl) protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. The subsequent heating drives the dehydration and intramolecular cyclization to form the stable aromatic benzimidazole ring.

Objective: To synthesize a 2-substituted benzimidazole derivative via acid-catalyzed condensation.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Carboxylic acid (R-COOH) (1.0-1.2 eq)

-

4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

-

Ethanol (as solvent, optional)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and the selected carboxylic acid.

-

Acid Addition: Add 4M HCl or PPA to the flask. The acid acts as both a solvent and a catalyst for the condensation and cyclization.

-

Heating: Heat the reaction mixture to reflux (typically 100-150°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and neutralize it with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic layers contain the benzimidazole product.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Key stages of the Phillips-Ladenburg synthesis protocol.

Unveiling Biological Significance: From Vitamin B12 to Anthelmintics

For many decades, the benzimidazole nucleus remained primarily of academic interest. This changed dramatically in the 1950s with the structural elucidation of Vitamin B12 . Researchers discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was an integral part of this essential coenzyme, serving as an axial ligand to the central cobalt atom. This finding was a critical turning point, establishing that the benzimidazole scaffold was not foreign to biological systems. It served as a powerful impetus for chemists and biologists to synthesize and screen benzimidazole derivatives for potential chemotherapeutic activities.

This newfound interest bore fruit in 1961 with the discovery of Thiabendazole by researchers at Merck.[6] This compound demonstrated potent, broad-spectrum activity against gastrointestinal parasites, heralding the dawn of the benzimidazole anthelmintic era.[6] The success of thiabendazole spurred a massive synthetic effort worldwide, leading to the development of a host of second and third-generation anthelmintics with improved efficacy and broader spectra of activity.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anthelmintic mechanism of benzimidazoles is the disruption of microtubule polymerization in parasitic cells.[7][8] They exhibit a high binding affinity for the β-tubulin subunit of the parasite, preventing its polymerization with α-tubulin to form microtubules.[8] This disruption of the cytoskeleton is catastrophic for the parasite, leading to:

-

Inhibition of cell division (mitosis).

-

Impaired glucose uptake and transport. [8]

-

Disruption of cellular motility and structural integrity.

This targeted action is the key to their success; benzimidazole anthelmintics bind to parasitic β-tubulin with much higher affinity than to the mammalian homologue, providing a crucial margin of safety.

Caption: Benzimidazoles exert their anthelmintic effect by inhibiting tubulin polymerization.

A New Frontier: Taming Gastric Acid with Proton Pump Inhibitors (PPIs)

The therapeutic journey of benzimidazoles took another monumental leap in the 1970s and 80s. Scientists at AB Hässle (later AstraZeneca) were investigating compounds with anti-secretory properties. Their research on a pyridylmethylsulfinyl benzimidazole called timoprazole showed promising, albeit non-specific, inhibition of gastric acid secretion.[4][9] Through meticulous structural optimization to improve stability and reduce off-target effects (such as iodine uptake inhibition), a derivative was synthesized in 1979: omeprazole .[4][7][10]

Launched in 1988, omeprazole was the first-in-class Proton Pump Inhibitor (PPI), revolutionizing the treatment of acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[10][11][12]

Mechanism of Action: Irreversible Pump Inhibition

Benzimidazole PPIs are prodrugs that require activation in an acidic environment.[13]

-

After absorption, the lipophilic PPI selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[13]

-

The acidic environment catalyzes the conversion of the prodrug into a reactive tetracyclic sulfenamide.[13][14]

-

This activated form then forms an irreversible covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase (the "proton pump").[13]

-

This covalent modification inactivates the pump, blocking the final step in the secretion of H⁺ ions into the gastric lumen.[11][13]

Because the inhibition is irreversible, acid secretion can only resume after new proton pump enzymes are synthesized by the parietal cells, leading to a profound and long-lasting effect.[13]

The Modern Era: Benzimidazoles as Anticancer Agents

More recently, the benzimidazole scaffold has garnered significant attention for its potent and diverse anticancer activities.[10] This is partly due to its structural resemblance to purine nucleotides, allowing it to interact with a wide range of biological macromolecules.[2][10] Unlike the targeted mechanisms seen in anthelmintics and PPIs, anticancer benzimidazoles act through multiple pathways.

Key Anticancer Mechanisms:

-

Microtubule Destabilization: Similar to their anthelmintic action, certain benzimidazoles (like fenbendazole and mebendazole) disrupt microtubule dynamics in cancer cells, leading to G2/M cell cycle arrest and apoptosis.[8]

-

Angiogenesis Inhibition: Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.

-

Signaling Pathway Modulation: Benzimidazoles can inhibit critical cancer-promoting pathways, including Hedgehog signaling and STAT3 signaling, which are involved in cell proliferation, metastasis, and stemness.

-

Inhibition of Glycolysis: Compounds like fenbendazole can impede glucose transport and inhibit key glycolytic enzymes, starving cancer cells of the energy needed for rapid proliferation.[8]

The repurposing of established benzimidazole anthelmintics for oncology is an area of active and promising research, driven by their known safety profiles and low cost.

Summary and Future Outlook

From Hobrecker's foundational synthesis to the development of life-changing medicines, the history of the benzimidazole scaffold is a paradigm of medicinal chemistry's evolution. Its structural simplicity, synthetic accessibility, and ability to interact with diverse biological targets have cemented its status as a privileged core in drug discovery.

The journey is far from over. Current research continues to explore novel synthetic methodologies, including greener and more efficient catalytic systems, to expand the chemical space of benzimidazole derivatives.[13] Furthermore, ongoing investigations into their roles as anticancer, antiviral, antimicrobial, and anti-inflammatory agents ensure that the legacy of the benzimidazole nucleus will continue to expand, offering new hope for treating a wide spectrum of human diseases.[12]

Data Summary: Key Benzimidazole Milestones

| Compound/Class | Year of Discovery/Launch | Therapeutic Class | Primary Contribution |

| 2,5-Dimethylbenzimidazole | 1872 | N/A (Chemical) | First synthesis of a benzimidazole derivative by Hobrecker.[1][2] |

| Vitamin B12 Component | 1950s | N/A (Biological) | Identified as a natural biological component, sparking therapeutic interest. |

| Thiabendazole | 1961 | Anthelmintic | First major therapeutic benzimidazole; broad-spectrum anti-parasitic.[6] |

| Mebendazole | 1971 | Anthelmintic | A widely used broad-spectrum anthelmintic.[7] |

| Albendazole | 1975 | Anthelmintic | A core medicine on the WHO's list of essential medicines.[7][14] |

| Omeprazole | 1979 (Synthesized) | Proton Pump Inhibitor | First-in-class PPI, revolutionizing acid-related disease treatment.[7][10] |

| Fenbendazole | 1974 | Anthelmintic (Veterinary) | Widely used in veterinary medicine; now being explored for anticancer effects.[7][8] |

| Anticancer Research | 1990s - Present | Oncology | Exploration of diverse mechanisms like tubulin and angiogenesis inhibition.[10] |

References

-

Al-Mahmoudy, A., Hassan, A., Ibrahim, T., Youssif, B. G., Taher, E., Tantawy, M., et al. (2022). Novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives as potential apoptotic antiproliferative agents. Frontiers in Chemistry. [Link]

-

Slideshare. (n.d.). proton pump inhibitors discovery and development. [Link]

-

Wikipedia. (2024). Proton-pump inhibitor. [Link]

-

Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Karger Publishers. [Link]

-

Lee, H., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. [Link]

-

ResearchGate. (n.d.). Benzimidazole-based analog as anthelmintic agent. [Link]

-

Bansode, P. D., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]

-

MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

-

Pharmacy Freak. (2024). Mechanism of Action of Proton Pump Inhibitors (PPIs). [Link]

-

Pozharskii, A. F., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]

-

Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. PubMed. [Link]

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

-

Lee, H., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

- Google P

-

Youssif, B. G., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. [Link]

-

Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Bentham Science Publishers. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

Bentham Science Publishers. (2023). Impact of Benzimidazole Containing Scaffolds as Anticancer Agents through Diverse Modes of Action. [Link]

-

ResearchGate. (n.d.). The first synthesis of benzimidazole derivatives. [Link]

-

New Drug Approvals. (2019). TIABENDAZOLE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112679475A - Omeprazole preparation method and omeprazole - Google Patents [patents.google.com]

- 3. proton pump inhibitors discovery and development | PPTX [slideshare.net]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 8. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 12. Omeprazole - Wikipedia [en.wikipedia.org]

- 13. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 1H-Benzimidazole-2-butanamine

An In-depth Technical Guide to the Characterization of 1H-Benzimidazole-2-butanamine: Solubility and Stability Profiling

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] Its unique heterocyclic structure, consisting of a fusion between benzene and imidazole rings, allows for versatile interactions with various biological targets. This guide focuses on a specific derivative, this compound, a molecule combining the foundational benzimidazole core with a flexible butanamine side chain.

As a Senior Application Scientist, this document serves not as a repository of pre-existing data, but as a comprehensive methodological framework. For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is critically dependent on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation design, shelf-life, and ultimately, therapeutic efficacy and safety.

This guide will provide the theoretical basis and detailed, field-proven experimental protocols to rigorously characterize the . We will explore the "why" behind each experimental choice, ensuring that the described workflows are not merely procedural but are self-validating systems for generating robust and reliable data packages essential for regulatory submission and further development.

Core Physicochemical Landscape: Understanding the Molecule

Before embarking on experimental work, a theoretical assessment of this compound's structure is crucial for designing logical and efficient studies. The molecule possesses two key features that will dictate its behavior:

-

The Benzimidazole Core: This aromatic system is weakly basic. The unprotonated nitrogen atom in the imidazole ring has a pKa of approximately 5.3 - 5.6.[2][3] This means that in environments with a pH below this value, the ring will become protonated, acquiring a positive charge and enhancing its affinity for polar solvents like water.

-

The Butanamine Side Chain: The primary amine (-NH₂) at the terminus of the butyl group introduces a second, more strongly basic center (typical pKa for primary alkylamines is ~10-11). This group will be protonated and positively charged across a wide physiological pH range.

This dual-basic nature predicts a significant pH-dependent solubility profile. The molecule will exist predominantly as a dicationic species at low pH, a monocationic species at neutral pH, and a neutral species at high pH. This behavior is the central hypothesis that our solubility assessment will aim to quantify.

Aqueous Solubility Assessment: From Theory to Quantitation

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] For oral administration, a compound must dissolve in the gastrointestinal fluids before it can be absorbed into circulation. The following sections outline a robust workflow for determining the pH-solubility profile of this compound.

Experimental Workflow for Solubility Determination

The logical flow for a comprehensive solubility assessment involves preparing the sample in various relevant media, allowing it to reach equilibrium, separating the dissolved fraction from any solid material, and quantifying the concentration.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] It provides a true measure of a compound's intrinsic solubility under specific conditions, which is essential for biopharmaceutical classification.

Objective: To determine the solubility of this compound across a physiologically relevant pH range at 37°C.

Materials:

-

This compound (solid powder, confirmed purity).

-

Glass vials with screw caps.

-

Orbital shaker with temperature control.

-

Calibrated pH meter.

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF).

-

HPLC-UV or LC-MS system.

-

Volumetric flasks and pipettes.

-

Reagents for buffer preparation (e.g., HCl, KCl, K₂HPO₄, NaOH).

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers, for example:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid)

-

pH 7.4 (Phosphate buffer) Verify the final pH of each buffer at 37°C.

-

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of each buffer. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. This ensures a saturated solution is formed.

-

Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1°C. Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[5] To validate the equilibration time, preliminary experiments can be run where samples are taken at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration reaches a plateau.[5]

-

Sample Separation: After equilibration, allow the vials to stand briefly. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is achieved by either:

-

Centrifuging the aliquot at high speed and collecting the supernatant.

-

Filtering the aliquot through a chemically compatible syringe filter.

-

-

Quantification:

-

Immediately dilute the clarified supernatant with a suitable mobile phase to prevent precipitation.

-

Prepare a standard calibration curve of this compound of known concentrations.

-

Analyze the diluted samples and standards using a validated, stability-indicating HPLC-UV or LC-MS method.

-

Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, tabular format.

| pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | 37 | Result | Result |

| 4.5 | 37 | Result | Result |

| 6.8 | 37 | Result | Result |

| 7.4 | 37 | Result | Result |

Interpretation: It is anticipated that the solubility will be highest at pH 1.2, where both basic centers are protonated, and will decrease as the pH increases towards and beyond the pKa values of the amine and imidazole groups. This pH-solubility profile is crucial for predicting in vivo dissolution behavior in different segments of the gastrointestinal tract.

Chemical Stability Profiling: Ensuring Integrity

Stability testing is essential to understand how the quality of an active pharmaceutical ingredient (API) varies with time under the influence of environmental factors.[6][] Forced degradation (or stress testing) is a critical component, as it helps to identify likely degradation products and establish the intrinsic stability of the molecule.[8]

Experimental Workflow for Forced Degradation

This workflow involves subjecting the compound to a range of harsh conditions in parallel to accelerate degradation and identify potential liabilities in the molecular structure.

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound.

-

Reagents: HCl, NaOH, H₂O₂.

-

Temperature-controlled ovens/water baths.

-

ICH-compliant photostability chamber.

-

HPLC-UV system, preferably with a mass spectrometer (LC-MS) for peak identification.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor solution. A control sample (compound in the solvent without the stressor) should be run in parallel.

-

Acidic: Mix with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Basic: Mix with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative: Mix with 3% H₂O₂. Keep at room temperature.

-

Thermal: Dilute the stock solution with the solvent. Incubate at 60°C.

-

Photolytic: Expose the solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept in the same conditions.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to allow for accurate detection of degradants without excessive secondary degradation.

-

Sample Processing: Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of base/acid) to prevent damage to the HPLC column.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation product peaks. Using a mass spectrometer detector is highly advantageous for determining the mass of the degradants, which provides clues to their structure.

-

Evaluation: Calculate the percentage of parent compound remaining at each time point. Analyze the chromatograms for the appearance of new peaks.

Potential Degradation Pathways

Based on the structure, certain degradation pathways can be hypothesized. The benzimidazole ring and the primary amine are the most likely sites of reaction. Oxidation is a common pathway for such structures.

Caption: Hypothetical Oxidative Degradation Pathways.

Data Presentation

Results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Time (h) | % Parent Remaining | No. of Degradants >0.1% | Observations (e.g., Major Degradant RRT) |

| 0.1 M HCl, 60°C | 24 | Result | Result | Result |

| 0.1 M NaOH, 60°C | 24 | Result | Result | Result |

| 3% H₂O₂, RT | 8 | Result | Result | Result |

| Thermal, 60°C | 24 | Result | Result | Result |

| Photolytic | - | Result | Result | Result |

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the essential characterization of this compound. By systematically applying the detailed protocols for solubility and stability testing, researchers can generate a robust data package that is fundamental to the drug development process. The pH-solubility profile will directly inform formulation strategies and biopharmaceutical classification, while the forced degradation studies will reveal the molecule's intrinsic liabilities, guide the development of stability-indicating methods, and inform decisions on packaging and storage conditions. Adherence to these self-validating methodologies ensures the integrity and trustworthiness of the data, paving the way for the successful advancement of promising compounds from the laboratory to clinical evaluation.

References

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Gaba, M., Singh, S., & Sharma, A. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Tsenkova, V., Tsvetkova, B., & Pencheva, T. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

-

MDPI. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

-

Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-benzimidazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Retrieved from [Link]

-

WHO. (2022). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization. Retrieved from [Link]

-

Q Laboratories. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Solubility of amines. Retrieved from [Link]

-

PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Retrieved from [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

Navigating the Acute Toxicity Landscape of 1H-Benzimidazole-2-butanamine: A Technical Guide for Preclinical Development

Introduction: The Benzimidazole Scaffold and the Imperative of Acute Toxicity Assessment

The 1H-benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents, including anthelmintics, proton pump inhibitors, and emerging anticancer and antiviral drugs.[1][2] The versatility of this heterocyclic system allows for extensive chemical modification, leading to compounds with highly specific biological activities. 1H-Benzimidazole-2-butanamine, the subject of this guide, represents a novel investigational compound within this chemical class. As with any new chemical entity destined for therapeutic use, a thorough understanding of its toxicological profile is paramount. Acute toxicity studies are the initial and critical step in this safety evaluation, providing essential information on the potential adverse effects of a single high dose of the substance. This guide offers a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the core principles and methodologies for conducting acute toxicity studies of this compound.

The Benzimidazole Class: A Spectrum of Toxicological Considerations

While generally considered well-tolerated, benzimidazole derivatives are not without their toxicological liabilities.[3] Adverse reactions reported for this class include hematological, immune, neurological, gastrointestinal, hepatobiliary, and skin disorders.[3] Some benzimidazoles have been associated with hepatic disorders, potentially linked to their metabolites, which are primarily eliminated via the biliary route.[3] Furthermore, certain derivatives can induce cytotoxicity through mechanisms such as oxidative stress and apoptosis.[4]

A crucial consideration for any novel benzimidazole derivative is the potential for opioid activity. A subclass of 2-benzyl benzimidazoles, often referred to as "nitazenes," are potent µ-opioid receptor agonists.[5][6] The most severe acute health risk associated with these compounds is respiratory depression, which can lead to apnea, respiratory arrest, and death in overdose situations.[5] Given the structural relationship, the potential for this compound to interact with opioid receptors must be a key focus of its acute toxicity assessment.

Experimental Design: A Step-by-Step Protocol for Acute Oral Toxicity Assessment of this compound Following OECD Guideline 423

The acute toxic class method, as outlined in the Organization for Economic Co-operation and Development (OECD) Guideline 423, is a widely accepted and ethically considerate approach to assessing acute oral toxicity.[7][8][9][10] This method uses a reduced number of animals and provides a determination of the LD50 (median lethal dose) within a certain dose range, classifying the substance into a specific toxicity category.

Principle of the Method

The test proceeds in a stepwise manner using a small number of animals per step. The outcome of each step (mortality or survival) determines the subsequent step. The method is designed to identify a dose that causes mortality in some animals, thereby allowing for classification of the substance.

Experimental Workflow

Caption: Potential mechanisms of acute toxicity for this compound based on the known effects of the benzimidazole class.

-

Opioid Receptor Agonism: As previously mentioned, this is a primary concern. Binding to and activation of μ-opioid receptors in the central nervous system can lead to profound respiratory depression, the hallmark of acute opioid toxicity. [5][6][11]* Oxidative Stress and Apoptosis: Some benzimidazole derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death (apoptosis). [4]* Microtubule Disruption: A well-established mechanism for the anthelmintic and antifungal activity of many benzimidazoles is their ability to bind to tubulin and inhibit microtubule polymerization. [12]While this action is often selective for parasitic or fungal tubulin, high concentrations could potentially affect mammalian microtubules, leading to cytotoxicity.

-

Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, including benzimidazoles. The formation of reactive metabolites during this process can lead to hepatocellular injury. [3]

Conclusion: A Foundation for Further Development

The acute toxicity study is a foundational element in the safety assessment of this compound. A well-designed and executed study, following established guidelines such as OECD 423, provides a robust dataset for the initial characterization of the compound's toxicological profile. The findings from this study will not only determine its acute toxicity classification but will also guide the design of subsequent sub-chronic and chronic toxicity studies, ultimately informing the risk-benefit assessment for its potential therapeutic application. The insights gained from understanding the broader toxicological landscape of the benzimidazole class provide a critical framework for anticipating and evaluating the specific safety profile of this novel chemical entity.

References

-

ACMD. (n.d.). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). GOV.UK. Retrieved from [Link]

- Alpan, A. S., Parlak, A., & Tarikogullari, Y. (2013). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1035-1044.

- Brishty, F. R., Hasan, M. M., Islam, M. S., & Islam, M. R. (2020).

- Cialabrini, A., et al. (2022). Acute Intoxications and Fatalities Associated With Benzimidazole Opioid (Nitazene Analog) Use: A Systematic Review. Journal of analytical toxicology, 46(7), 735–746.

- El-Sayed, W. M., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 180, 114049.

- Gaba, M., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of the Chilean Chemical Society, 64(3), 4535-4545.

- Hassan, M. A., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7864.

- Kaur, H., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. Journal of Molecular Structure, 1225, 129112.

- Kumar, A., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7864.

- Letaief, A., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS neglected tropical diseases, 18(1), e0011883.

- Madkhali, H., et al. (2022).

- Montanari, E., et al. (2022). Acute Intoxications and Fatalities Associated With Benzimidazole Opioid (Nitazene Analog) Use: A Systematic Review. Journal of analytical toxicology, 46(7), 735–746.

- OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing.

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute Intoxications and Fatalities Associated With Benzimidazole Opioid (Nitazene Analog) Use: A Systematic Review | Request PDF. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]

-

YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. [Video]. Pharmacy D. Retrieved from [Link]

-

YouTube. (n.d.). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Dr. Chandrakant K. Kokate's Pharmacy Gurukul. Retrieved from [Link]

- Zareef, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 114, 105072.

- Zribi, A., et al. (2018). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Research Journal of Pharmacy and Technology, 11(11), 4885.

-

Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. Retrieved from [Link]

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gov.uk [gov.uk]

- 6. Acute Intoxications and Fatalities Associated With Benzimidazole Opioid (Nitazene Analog) Use: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 8. youtube.com [youtube.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole - Wikipedia [en.wikipedia.org]

Technical Guide: Structure-Activity Relationship (SAR) of Benzimidazole Derivatives

This guide synthesizes the structural versatility of benzimidazole derivatives with rigorous experimental validation protocols. It is designed for medicinal chemists and pharmacologists seeking to optimize this privileged scaffold for therapeutic applications.

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its electronic resemblance to purine nucleotides (adenine and guanine) and its ability to engage in diverse non-covalent interactions (hydrogen bonding,

Part 1: The Benzimidazole Pharmacophore

The core structure consists of a benzene ring fused to an imidazole ring. Its biological utility is governed by two key factors:

-

Amphoteric Nature: The N3 nitrogen is basic (pKa ~5.6), allowing protonation at physiological pH, while the N1 proton is acidic (pKa ~12.8), enabling deprotonation and metal coordination.

-

Tautomerism: In unsubstituted benzimidazoles, the N-H proton rapidly migrates between N1 and N3. Substitution at N1 locks the tautomer, defining the spatial orientation of the lone pair on N3, which is critical for target binding (e.g., kinase hinge regions).

Visualization: Universal SAR Map

The following diagram maps the functional roles of specific positions on the benzimidazole ring.

Figure 1: Functional mapping of the benzimidazole scaffold. C2 is the primary determinant of biological class, while C5/C6 fine-tune potency and pharmacokinetics.

Part 2: Therapeutic-Specific SAR Analysis

Proton Pump Inhibitors (PPIs)

Mechanism: Irreversible inhibition of the H+/K+ ATPase pump. Key SAR Feature: The Sulfinyl Spacer . PPIs like Omeprazole are prodrugs.[2] They require an acidic environment (parietal cell canaliculus) to rearrange into the active sulfenamide species.

-

C2 Position: Must be linked to a pyridine ring via a methylsulfinyl bridge (-CH2-SO-). The sulfoxide is chiral (e.g., Esomeprazole is the S-isomer), but the achiral sulfenamide is the active species.

-

C5/C6 Substituents: Electron-donating groups (e.g., -OCH3 in Omeprazole) on the benzimidazole ring increase the pKa of N3, accelerating the acid-catalyzed activation rate.[3]

-

Covalent Trap: The active sulfenamide forms a disulfide bond with Cys813 of the ATPase.

Anthelmintics & Tubulin Inhibitors

Mechanism: Binding to the colchicine-sensitive site of

-

C2 Position: A carbamate group (-NHCOOCH3) is essential for high affinity binding to nematode tubulin (e.g., Albendazole , Mebendazole ). Replacement with simple alkyl groups destroys activity.

-

C5 Position: Lipophilic substituents (e.g., -propylthio, -benzoyl) drastically improve potency by engaging a hydrophobic pocket in

-tubulin. -

Selectivity: The phenylalanine (Phe200) residue in helminth tubulin (vs. Tyrosine in mammals) confers selectivity, reducing host toxicity.

Kinase Inhibitors (Anticancer)

Mechanism: ATP-competitive inhibition.[5] Key SAR Feature: Hinge Binding .

-

N3 Nitrogen: Often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

-

C2/N1 Substituents: Designed to occupy the hydrophobic "gatekeeper" pocket or the solvent-exposed front region.

-

Example: Selumetinib (MEK inhibitor) utilizes the N1 position (methyl) and C5 (fluorine) to lock the conformation and optimize metabolic stability.

Part 3: Data Summary

Table 1: Comparative SAR Data by Therapeutic Class

| Drug Class | Representative Compound | C2 Substituent | C5/C6 Substituent | Primary Target | Mechanism Type |

| PPI | Omeprazole | (Pyridin-2-yl)methylsulfinyl | 5-Methoxy | H+/K+ ATPase | Covalent (Disulfide) |

| Anthelmintic | Albendazole | Methylcarbamate | 5-Propylthio | Non-covalent (Polymerization block) | |

| Anticancer | Bendamustine | 1-Methyl-butanoic acid (N1) | [Bis(2-chloroethyl)amino] | DNA | Alkylation (Cross-linking) |

| Kinase Inh. | Abemaciclib | Aminopyrimidine linkage | Fluoro/Isopropyl | CDK4/6 | ATP-Competitive |

Part 4: Experimental Validation Protocols (Self-Validating)

Protocol A: In Vitro Tubulin Polymerization Assay

This assay validates the mechanism of benzimidazole derivatives designed as anthelmintics or anticancer agents.[4] It relies on the principle that microtubule polymerization increases solution turbidity (light scattering).[4]

Causality: If the compound binds tubulin effectively, the sigmoidal polymerization curve will be flattened (Vmax decreases) or the lag time will increase.

Reagents:

-

Purified Tubulin (lyophilized, >99% pure).

-

GTP (Guanylyl imidodiphosphate).

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Controls: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), DMSO (Vehicle).

Workflow:

-

Preparation: Resuspend tubulin to 3 mg/mL in ice-cold PEM buffer containing 1 mM GTP. Keep strictly on ice (tubulin depolymerizes at 4°C).

-

Dosing: Add 5 µL of test compound (10x concentration in DMSO) to a pre-warmed (37°C) 96-well half-area plate.

-

Initiation: Rapidly add 45 µL of cold tubulin solution to the wells.

-

Measurement: Immediately transfer to a spectrophotometer pre-heated to 37°C.

-

Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Self-Validation Checkpoints:

-

Control Validity: The DMSO control must show a classic sigmoidal curve (Nucleation -> Elongation -> Plateau). Paclitaxel must eliminate the lag phase. Nocodazole must result in a flat line (no polymerization).

-

Temperature: If the plate is not pre-warmed, the nucleation phase will be artificially extended, invalidating lag-time calculations.

Protocol B: Kinase Inhibition Screening (FRET-Based)

Used to determine IC50 values for kinase-targeted benzimidazoles.

Mechanism: Uses a Europium-labeled antibody and a fluorescent tracer.[6] Binding of the tracer to the kinase generates a FRET signal.[6] A potent inhibitor displaces the tracer, reducing the FRET signal.

Workflow Visualization:

Figure 2: Workflow for LanthaScreen™ Eu Kinase Binding Assay.[6][7][8][9] A decrease in emission ratio indicates successful inhibitor binding.

References

-

Review of Benzimidazole Derivatives (2024): A review of Benzimidazole derivatives' potential activities: The structure-activity relationship (SAR) and mechanisms. Pharmaceutical Journal.

-

PPI Mechanism: Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility.

-

Anthelmintic SAR: Benzimidazole-Based Anthelmintic Drugs: Synthetic Strategy, Pharmacological Insights, and SAR Analysis. ResearchGate.[5]

-

Tubulin Assay Protocol: In vitro tubulin polymerization assay. BenchChem Protocols.

-

Kinase Inhibitors: Benzimidazole Derivatives as Kinase Inhibitors.[5][7][10] Current Medicinal Chemistry.[6]

-

Anticancer Mechanisms: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. NIH PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1H-Benzimidazole-2-butanamine: A Strategic Scaffold for Next-Gen Antimicrobials

Executive Summary: The "Privileged" Linker

1H-Benzimidazole-2-butanamine (CAS: 39650-64-1) represents a high-value "privileged structure" in modern antimicrobial drug discovery. Unlike generic benzimidazoles, this specific derivative features a flexible C4-alkylamine tail at the C2 position. This structural motif serves a dual purpose:

-

Pharmacophore: The basic amine moiety mimics the lysine/arginine residues found in antimicrobial peptides, facilitating electrostatic interaction with negatively charged bacterial membranes and DNA backbones.

-

Strategic Linker: The primary amine acts as a "chemical handle," allowing researchers to conjugate the benzimidazole core with other pharmacophores (e.g., triazoles, quinolones) to create hybrid drugs that overcome resistance mechanisms.

This guide details the technical application of this compound, moving from validated synthesis to mechanistic evaluation against the bacterial cell division protein FtsZ .

Chemical Foundation & Synthesis

Structural Integrity

-

IUPAC Name: 4-(1H-benzimidazol-2-yl)butan-1-amine

-

Molecular Formula: C₁₁H₁₅N₃

-

Molecular Weight: 189.26 g/mol

-

Key Feature: The imidazole ring provides π-π stacking capability for DNA intercalation, while the butylamine tail ensures solubility and target engagement.

Validated Synthesis Protocol (Phillips Condensation)

Causality: We utilize a Phillips-type condensation because it tolerates the aliphatic amine side chain better than oxidative cyclization methods, which can lead to side reactions.

Reagents:

-

o-Phenylenediamine (OPD)

-

5-Aminopentanoic acid (or γ-valerolactam hydrolyzed in situ)

-

Polyphosphoric acid (PPA) – Acts as both solvent and cyclodehydration agent.

Step-by-Step Workflow:

-

Pre-treatment: Purify o-phenylenediamine by recrystallization from water (containing 1% sodium dithionite) to remove oxidation products (dark impurities).

-

Condensation: In a round-bottom flask, mix OPD (10 mmol) and 5-aminopentanoic acid (10 mmol) with 15 g of PPA.

-

Cyclization: Heat the mixture to 180°C for 4 hours. Note: High temperature is critical to drive the dehydration and ring closure.

-

Quenching: Cool the reaction mass to 80°C and pour slowly into crushed ice (200 g) with vigorous stirring.

-

Neutralization: Adjust pH to ~10 using 50% NaOH solution. The product will precipitate as a beige solid.

-

Purification: Filter the solid and recrystallize from ethanol/water (7:3).

-

Validation: Confirm structure via ¹H-NMR (Look for triplet at ~2.8 ppm for -CH₂- adjacent to the ring).

Mechanism of Action: FtsZ Inhibition

The primary antimicrobial target for 2-substituted benzimidazoles is FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin. FtsZ polymerizes to form the Z-ring, which constricts to divide the cell.[1]

Mechanistic Pathway

This compound derivatives bind to the inter-monomer cleft of FtsZ, stabilizing the monomeric state and preventing polymerization. This leads to filamentation (cell elongation without division) and eventual lysis.[2]

Figure 1: Mechanism of FtsZ inhibition.[2] The benzimidazole scaffold blocks the polymerization of FtsZ monomers, halting bacterial cell division.[3]

Experimental Protocols for Validation

Antimicrobial Susceptibility Testing (MIC)

Trustworthiness: This protocol follows CLSI guidelines to ensure reproducibility.

Materials:

-

Müller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Resazurin dye (viability indicator)

Protocol:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

-

Compound Dilution: Prepare a stock of this compound in DMSO (10 mg/mL). Perform serial 2-fold dilutions in the 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

-

Incubation: Add 50 µL of diluted inoculum to each well. Incubate at 37°C for 18-24 hours.

-

Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Endpoint: The lowest concentration remaining blue is the MIC.

FtsZ Polymerization Assay (Target Validation)

Causality: To prove the compound targets FtsZ and not just the membrane, we measure light scattering of purified FtsZ protein.

Protocol:

-

Buffer: 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.

-

Setup: Incubate purified E. coli FtsZ (5 µM) with the test compound (10-50 µM) for 10 minutes at 25°C.

-

Initiation: Add GTP (1 mM) to trigger polymerization.

-

Measurement: Monitor Light Scattering at 600 nm in a fluorometer for 20 minutes.

-

Result: A decrease in the slope of the scattering curve compared to the DMSO control indicates inhibition of polymerization.

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Trends

The following table summarizes how modifications to the this compound scaffold typically affect activity, based on aggregated literature data for this class.

| Modification Site | Chemical Change | Effect on Antimicrobial Activity | Mechanism Impact |

| C2-Linker | Shorten to Ethyl (n=2) | Decreased | Loss of flexibility; poor binding pocket fit. |

| C2-Linker | Butyl (n=4) | Optimal | Ideal length for hydrophobic channel interaction. |

| Amine (Terminal) | Conversion to Triazole | Increased | Enhanced H-bonding and metabolic stability. |

| Benzimidazole Ring | 5,6-Dichloro sub. | Increased | Increased lipophilicity; better membrane penetration. |

| N1-Position | Methylation | Variable | May disrupt H-bond donor capability essential for target binding. |

Representative Activity Data

Typical MIC values for 2-aminoalkyl benzimidazole derivatives.

| Bacterial Strain | Gram Status | MIC Range (µg/mL) | Clinical Relevance |

| Staphylococcus aureus | Positive | 2 - 8 | High (MRSA targets) |

| Bacillus subtilis | Positive | 1 - 4 | Model organism for FtsZ studies |

| Escherichia coli | Negative | 32 - 64 | Lower activity due to efflux pumps |

| Mycobacterium tuberculosis | Acid-Fast | 4 - 16 | Potential anti-TB lead |

References

-

National Institutes of Health (NIH). (2022). Bacterial FtsZ inhibition by benzo[d]imidazole-2-carboxamide derivative with anti-TB activity. [Link]

-

MDPI. (2023).[4] Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. [Link]

-

ResearchGate. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. [Link]

-

PubChem. (n.d.). 2-Butyl-1H-benzimidazole (Analogous Scaffold Data). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. BT-benzo-29 inhibits bacterial cell proliferation by perturbing FtsZ assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticancer Potential of 1H-Benzimidazole-2-butanamine: A Technical Guide for Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer.[1][2][3] Its structural similarity to endogenous purine nucleosides allows it to interact with a wide array of biological targets, leading to diverse mechanisms of anticancer action.[1] This technical guide provides an in-depth exploration of the potential of a specific, yet under-investigated derivative, 1H-Benzimidazole-2-butanamine, as a novel anticancer agent. While direct studies on this compound are limited, this guide will synthesize available data on structurally related 2-aminoalkyl and 1,2-disubstituted benzimidazoles to postulate its potential mechanisms of action, guide experimental design for its evaluation, and outline a strategic path for its preclinical development. This document is intended for researchers, scientists, and drug development professionals actively seeking to expand the arsenal of effective cancer therapeutics.

Introduction: The Benzimidazole Core in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the benzimidazole nucleus standing out due to its remarkable versatility.[3] Comprising a fused benzene and imidazole ring, this aromatic bicyclic system is a structural isostere of natural purines, enabling it to function as a scaffold for molecules that can competitively bind to and modulate the activity of key proteins involved in cancer progression.[1][4]

Several benzimidazole-based drugs have already been approved for clinical use, and many more are in various stages of preclinical and clinical development, highlighting the therapeutic promise of this chemical class.[2] The anticancer effects of benzimidazole derivatives are multifaceted and can be broadly categorized into several key mechanisms:

-